molecular formula C11H15NO3 B12519381 L-Threonine, N-(phenylmethyl)- CAS No. 681851-22-9

L-Threonine, N-(phenylmethyl)-

Cat. No.: B12519381
CAS No.: 681851-22-9
M. Wt: 209.24 g/mol
InChI Key: CNVHWCWOUHXSLK-SCZZXKLOSA-N
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Description

L-Threonine, N-(phenylmethyl)-: is a derivative of the essential amino acid L-Threonine This compound is characterized by the substitution of a phenylmethyl group at the nitrogen atom of the threonine molecule

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of L-Threonine, N-(phenylmethyl)- typically involves the reaction of L-Threonine with benzyl chloride under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of L-Threonine attacks the benzyl chloride, resulting in the formation of the desired product .

Industrial Production Methods: Industrial production of L-Threonine, N-(phenylmethyl)- often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may involve the use of advanced techniques such as continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

Types of Reactions: L-Threonine, N-(phenylmethyl)- can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while reduction can produce amines .

Scientific Research Applications

Chemistry: L-Threonine, N-(phenylmethyl)- is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various complex molecules and pharmaceuticals .

Biology: In biological research, this compound is used to study protein structure and function. It can be incorporated into peptides and proteins to investigate their biochemical properties .

Medicine: L-Threonine, N-(phenylmethyl)- has potential therapeutic applications. It is being explored for its role in drug development, particularly in the design of enzyme inhibitors and receptor modulators .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of novel catalysts and polymers .

Mechanism of Action

The mechanism of action of L-Threonine, N-(phenylmethyl)- involves its interaction with specific molecular targets. The phenylmethyl group enhances the compound’s ability to bind to enzymes and receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to changes in cellular processes .

Comparison with Similar Compounds

Uniqueness: L-Threonine, N-(phenylmethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

681851-22-9

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

(2S,3R)-2-(benzylamino)-3-hydroxybutanoic acid

InChI

InChI=1S/C11H15NO3/c1-8(13)10(11(14)15)12-7-9-5-3-2-4-6-9/h2-6,8,10,12-13H,7H2,1H3,(H,14,15)/t8-,10+/m1/s1

InChI Key

CNVHWCWOUHXSLK-SCZZXKLOSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)NCC1=CC=CC=C1)O

Canonical SMILES

CC(C(C(=O)O)NCC1=CC=CC=C1)O

Origin of Product

United States

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